molecular formula C10H10N2O2 B13303369 2-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid

2-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid

Cat. No.: B13303369
M. Wt: 190.20 g/mol
InChI Key: YDMAYDCYHZIUHI-UHFFFAOYSA-N
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Description

2-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a propanoic acid moiety.

Chemical Reactions Analysis

Types of Reactions

2-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.

    Reduction: Reducing agents are used to remove oxygen functionalities or add hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are often carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce hydrogenated compounds .

Scientific Research Applications

2-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit Rab11A prenylation, which is a key process in cellular signaling . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid is unique due to its specific structural features and the presence of the propanoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-imidazo[1,2-a]pyridin-5-ylpropanoic acid

InChI

InChI=1S/C10H10N2O2/c1-7(10(13)14)8-3-2-4-9-11-5-6-12(8)9/h2-7H,1H3,(H,13,14)

InChI Key

YDMAYDCYHZIUHI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=NC=CN21)C(=O)O

Origin of Product

United States

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